molecular formula C18H22N2S B11805644 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine

Cat. No.: B11805644
M. Wt: 298.4 g/mol
InChI Key: CHIUHNKLHUAICC-UHFFFAOYSA-N
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Description

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.

    Attachment of the Phenylthio Group: The phenylthio group is often introduced through thiolation reactions using reagents like thiophenol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the pyridine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)-2-(phenylthio)pyridine
  • 3-(1-Ethylpyrrolidin-2-yl)-2-(phenylthio)pyridine
  • 3-(1-Propylpyrrolidin-2-yl)-2-(phenylthio)pyridine

Uniqueness

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-phenylsulfanyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C18H22N2S/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3

InChI Key

CHIUHNKLHUAICC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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